2,3-Dihydro-1h-benzo[f]thiochromene
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Overview
Description
2,3-Dihydro-1H-benzo[f]thiochromene is a heterocyclic compound that contains both sulfur and benzene rings. This compound is part of the thiochromene family, which is known for its diverse biological and pharmaceutical activities, including anticancer, antibacterial, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-benzo[f]thiochromene typically involves a thia-Michael condensation reaction between 2-mercaptobenzaldehyde and α,β-unsaturated carbonyl compounds . Other methods include:
Enantioselective synthesis: Using amidine-based catalysts for the transformation of α,β-unsaturated thioesters.
Multistep synthesis: Involving o-halobenzaldehyde-based reactions and intramolecular alkyne iodo/hydroarylation reactions.
Catalyzed reactions: Utilizing tetramethylguanidine or sequential one-pot Cu/Pd-catalyzed reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-benzo[f]thiochromene undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the sulfur atom to form thiols.
Substitution: Electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2,3-Dihydro-1H-benzo[f]thiochromene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer and antibacterial agent.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of dyes and fluorescent labels.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-benzo[f]thiochromene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiochromene: Similar structure but lacks the dihydro component.
Benzothiophene: Contains a sulfur atom in a different position within the ring structure.
Chromene: Oxygen-containing analog with different reactivity and biological properties.
Uniqueness
2,3-Dihydro-1H-benzo[f]thiochromene is unique due to its specific sulfur positioning and dihydro structure, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
5395-24-4 |
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Molecular Formula |
C13H12S |
Molecular Weight |
200.30 g/mol |
IUPAC Name |
2,3-dihydro-1H-benzo[f]thiochromene |
InChI |
InChI=1S/C13H12S/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-2,4-5,7-8H,3,6,9H2 |
InChI Key |
AXCJAOMYMXZUTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=CC=CC=C23)SC1 |
Origin of Product |
United States |
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